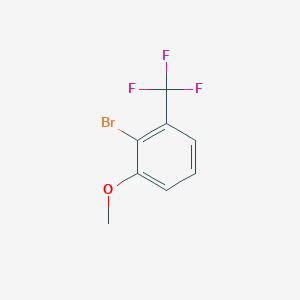

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUOFURUIKCHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650449 | |

| Record name | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-64-6 | |

| Record name | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (-CF3) group, in particular, is a prized substituent, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound emerges as a valuable and versatile building block, offering a trifluoromethylated scaffold equipped with a reactive bromine handle for further chemical elaboration and a methoxy group to modulate electronic properties. This guide provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, grounded in established chemical principles and field-proven insights.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-Bromo-3-(trifluoromethyl)anisole, is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups.[2][3] The interplay between the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromo group makes it a key intermediate for complex molecular architectures.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 914635-64-6 | [4][5] |

| Molecular Formula | C₈H₆BrF₃O | [2] |

| Molecular Weight | 255.03 g/mol | [2][4] |

| Monoisotopic Mass | 253.95541 Da | [2][6] |

| Physical Form | Solid, semi-solid, or liquid | [3][4] |

| Purity | Typically ≥97% | [4] |

| InChIKey | PGUOFURUIKCHKC-UHFFFAOYSA-N | [2][4] |

Strategic Synthesis: A Proposed Methodology

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A logical and efficient approach involves the regioselective bromination of a readily available precursor, 1-methoxy-2-(trifluoromethyl)benzene.

The Underlying Chemistry: Directing Group Effects

The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring.

-

Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect.

-

Trifluoromethyl Group (-CF₃): A deactivating, meta-director due to its strong -I (inductive) effect.

In the precursor, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions meta to the trifluoromethyl group are C3 and C5. The bromination is expected to occur at a position activated by the methoxy group. The position C3 is sterically hindered and electronically deactivated. Therefore, the most likely position for bromination is C6, which is ortho to the methoxy group and meta to the trifluoromethyl group, yielding the desired product.

Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction conditions, with verification at each stage.

Materials:

-

1-methoxy-2-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. Rationale: NBS is a reliable and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition helps control the reaction exotherm.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up & Quenching: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Synthesis Workflow Diagram

Caption: Correlation of key structural features to spectroscopic data.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its C-Br bond and the advantageous properties conferred by the -CF₃ group.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds from this simple precursor. [7]

-

Pharmaceutical Intermediate: The trifluoromethyl group is a bioisostere for groups like methyl and chlorine and is known to significantly enhance key drug properties. [1]Its inclusion can lead to:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes. [1] * Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes and reach its biological target. [1] * Modulated Bioactivity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, potentially improving binding affinity to target proteins. [1] This compound is therefore a valuable starting material for synthesizing novel active pharmaceutical ingredients (APIs) in areas such as oncology, neuroscience, and infectious diseases. [8]

-

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

5.1. GHS Hazard Classification

This compound is classified with the following hazards:[2][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood. [9][10]* Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield. [9][10]* Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. [9][10] 5.3. Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C. [4]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [9][11] 5.4. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [9]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. [9][10]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

3M. (2022). Safety Data Sheet: 3M™ Novec™ 7100 Engineered Fluid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Benzene, 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)- in Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

Dr. K. K. Yadav. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

ChemRxiv. (n.d.). Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved from [Link]

-

Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

-

Scholars Research Library. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 914635-64-6 [sigmaaldrich.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 7. 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene () for sale [vulcanchem.com]

- 8. Buy 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | 384-16-7 [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. multimedia.3m.com [multimedia.3m.com]

Physical and chemical properties of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifluoromethyl- and bromo-substituted anisole derivative, this molecule serves as a versatile synthetic intermediate, offering orthogonal points for chemical modification. This document details its physicochemical properties, outlines a logical synthetic pathway via directed metalation, predicts its spectroscopic signature, and explores its reactivity. Particular emphasis is placed on its application as a building block in drug discovery, supported by a detailed experimental protocol for a representative palladium-catalyzed cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Molecular Identity and Structure

This compound is a substituted aromatic compound featuring three key functional groups on a benzene ring: a bromine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The specific 1,2,3-substitution pattern positions the bulky and electron-withdrawing trifluoromethyl group adjacent to the bromo and methoxy substituents, creating a unique electronic and steric environment that dictates its reactivity and potential applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2-Bromo-3-(trifluoromethyl)anisole, 2-Bromo-3-methoxybenzotrifluoride | [PubChem][1] |

| CAS Number | 914635-64-6 | [PubChem][1] |

| Molecular Formula | C₈H₆BrF₃O | [PubChem][1] |

| Molecular Weight | 255.03 g/mol | [PubChem][1] |

| Monoisotopic Mass | 253.95541 Da | [PubChem][1] |

| XLogP3 (Computed) | 3.5 | [PubChem][1] |

| Boiling Point (Est.) | ~210-230 °C | Based on similar compounds[2][3] |

| Physical Form | Solid (predicted) | [CymitQuimica][4] |

Synthesis and Reaction Mechanism

A targeted synthesis of this compound can be efficiently achieved through Directed ortho Metalation (DoM) . This powerful technique utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong organolithium base to a specific adjacent position.[5] This strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution.

The methoxy group is a well-established DMG.[6] The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium reagent (e.g., n-butyllithium), bringing the alkyl base into close proximity to the ortho-protons. This "complex-induced proximity effect" kinetically favors deprotonation at the C2 or C6 position over other protons on the ring.[7]

In the case of the starting material, 1-methoxy-3-(trifluoromethyl)benzene, there are two available ortho positions (C2 and C6). The C2 position is sterically more accessible and electronically favored for deprotonation, leading to the formation of a single aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), installs the bromine atom regioselectively at the C2 position.

Caption: Proposed synthetic workflow via Directed ortho-Metalation.

Experimental Protocol: Synthesis (Hypothetical)

Disclaimer: This is a representative, hypothetical protocol based on established Directed ortho Metalation procedures.[8][9] It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound from 1-methoxy-3-(trifluoromethyl)benzene.

Materials:

-

1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: In a separate flask, dissolve NBS (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the aryllithium intermediate at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Spectroscopic Signature (Predicted)

Due to a lack of published experimental spectra for this specific molecule, the following is a predictive analysis based on established spectroscopic principles and data from analogous compounds.[10][11]

| Technique | Predicted Data |

| ¹H NMR | δ ~7.4-7.6 (m, 2H, Ar-H), δ ~7.0-7.2 (m, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | ~10-12 signals expected. Key signals: C-Br (~115-120 ppm), C-O (~155-160 ppm), CF₃ (~123 ppm, q, ¹JCF ≈ 272 Hz), -OCH₃ (~56 ppm) |

| ¹⁹F NMR | δ ~ -60 to -64 ppm (s, 3F, -CF₃) |

| Mass Spec (EI) | M⁺ peak at m/z 254/256 with ~1:1 intensity ratio (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may show loss of Br, CH₃, and OCH₃. |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The trifluoromethyl group and the bromine atom confer distinct and highly valuable properties.

Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates often enhances:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Lipophilicity: It significantly increases the molecule's lipophilicity (fat-solubility), which can improve membrane permeability and cell uptake.

-

Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

Utility of the Bromo Group: The bromine atom serves as an excellent synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.[12]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

This dual functionality allows for the strategic and modular construction of novel chemical entities where the core scaffold provides metabolic stability and favorable physicochemical properties, while the site of the former bromine atom is used to introduce diversity and target-specific functionalities.

Caption: Role as a central scaffold for chemical diversification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Disclaimer: This protocol is a representative example of a standard Suzuki-Miyaura coupling.[12][13] Catalyst, base, and solvent choice may require optimization for specific substrates.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene and degassed water via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood by trained personnel.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its synthesis can be achieved with high regioselectivity, and its orthogonal functional handles—a metabolically robust trifluoromethyl group and a versatile bromine atom—provide a powerful platform for molecular diversification. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in their synthetic endeavors.

References

Sources

- 1. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-methoxy-3-methylbenzene | CAS#:38197-43-2 | Chemsrc [chemsrc.com]

- 3. 2-Bromo-1-fluoro-3-(methoxymethyl)benzene CAS#: 1510057-29-0 [m.chemicalbook.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. mmlab.uoc.gr [mmlab.uoc.gr]

- 7. baranlab.org [baranlab.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. By dissecting the influence of the bromo, methoxy, and trifluoromethyl substituents on the benzene ring, we will predict, analyze, and assign the proton and carbon chemical shifts and coupling constants. This document serves as a practical reference for researchers and professionals, demonstrating the logical framework for spectral interpretation and structural verification of complex aromatic systems.

Introduction: The Molecule and the Method

This compound is a halogenated aromatic ether featuring a unique substitution pattern. The electronic interplay between the electron-donating methoxy group (-OCH₃), the inductively withdrawing and deactivating bromo group (-Br), and the strongly electron-withdrawing trifluoromethyl group (-CF₃) creates a distinct magnetic environment for each nucleus. Understanding this interplay is key to deciphering its structure.

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule. Chemical shifts (δ) reveal the electronic environment of a nucleus, while coupling constants (J) provide information about the connectivity between neighboring nuclei. For a molecule with such diverse substituents, NMR is the definitive tool for unambiguous structural confirmation.

Figure 2: Standardized workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: one singlet for the methoxy protons and three signals in the aromatic region for the three non-equivalent ring protons. The chemical shifts are governed by the anisotropic and electronic effects of the substituents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| -OCH ₃ | ~3.95 | Singlet (s) | N/A | 3H | Methoxy protons are isolated, appearing as a singlet in a typical region for anisoles. |

| H -6 | ~6.95 | Doublet of doublets (dd) | ³JH6-H5 ≈ 8.0, ⁴JH6-H4 ≈ 1.0 | 1H | Shielded by the ortho -OCH₃ group. Exhibits ortho coupling to H-5 and a smaller meta coupling to H-4. |

| H -5 | ~7.30 | Triplet (t) or (dd) | ³JH5-H6 ≈ 8.0, ³JH5-H4 ≈ 8.0 | 1H | Appears as a triplet due to coupling with two adjacent protons (H-4 and H-6) with similar coupling constants. |

| H -4 | ~7.65 | Doublet of doublets (dd) | ³JH4-H5 ≈ 8.0, ⁴JH4-H6 ≈ 1.0 | 1H | Strongly deshielded by the ortho -CF₃ group. Shows ortho coupling to H-5 and meta coupling to H-6. |

Causality Behind Chemical Shifts:

-

-OCH₃ Group: This group is electron-donating through resonance, increasing electron density at the ortho (C2, C6) and para (C4) positions. This shielding effect causes protons attached to these carbons (H-6) to resonate at a higher field (lower ppm). * -CF₃ Group: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. [1]This effect decreases electron density across the ring, particularly at the ortho and para positions, causing significant deshielding (downfield shift) of nearby protons like H-4.

-

-Br Group: Bromine is inductively withdrawing but a weak resonance donor. Its primary influence is deactivation of the ring. The "heavy atom effect" is more pronounced in ¹³C NMR. [2]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight unique signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The influence of each substituent is critical for correct assignment.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) | Rationale for Assignment |

| -OC H₃ | ~56.5 | Singlet | N/A | Typical chemical shift for a methoxy carbon attached to an aromatic ring. [3][4] |

| C -6 | ~112.0 | Singlet | N/A | Shielded by the strong electron-donating effect of the ortho -OCH₃ group. |

| C -2 | ~117.5 | Singlet | N/A | Ipso-carbon attached to bromine. The "heavy atom effect" shifts this signal upfield from where it would be based on electronegativity alone. [2] |

| C -4 | ~122.5 | Quartet (q) | ³JC-F ≈ 4-6 | Deshielded relative to an unsubstituted benzene, with a small coupling to the three fluorine atoms. |

| C F₃ | ~123.0 | Quartet (q) | ¹JC-F ≈ 272 | The carbon of the CF₃ group itself shows a characteristic large one-bond coupling to the three fluorine atoms. [5] |

| C -5 | ~131.0 | Singlet | N/A | Least affected by the ortho/para effects of the substituents. |

| C -3 | ~133.0 | Quartet (q) | ²JC-F ≈ 30-33 | Ipso-carbon attached to the -CF₃ group. Deshielded and split into a quartet by two-bond coupling to the fluorine atoms. [5] |

| C -1 | ~158.0 | Singlet | N/A | Ipso-carbon attached to the electronegative oxygen of the methoxy group, resulting in significant deshielding. [6] |

Self-Validating System for Assignments:

The combination of chemical shift theory, multiplicity, and coupling constants provides a robust, self-validating framework.

-

Quartets Identify CF₃-Related Carbons: The two distinct quartets are unambiguous identifiers. The one with the massive coupling constant (~272 Hz) is the CF₃ carbon itself, while the one with the smaller coupling (~30 Hz) must be the carbon it's attached to (C-3). [5]2. Substituent Effects Pinpoint Ipso-Carbons: The most downfield aromatic signal (~158 ppm) must be C-1, attached to the highly electronegative oxygen. The upfield-shifted C-2 (~117.5 ppm) is characteristic of the bromine attachment due to the heavy atom effect. [2]3. Shielding/Deshielding Assigns Remaining Carbons: The most upfield aromatic carbon signal (~112 ppm) is assigned to C-6, which is ortho to the strongly donating -OCH₃ group. The remaining signals (C-4, C-5) are assigned based on their relative proximity to the electron-withdrawing -CF₃ group, with C-4 being more affected than C-5.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unequivocal structural verification of this compound. The predicted chemical shifts, multiplicities, and coupling constants form a cohesive dataset that directly reflects the distinct electronic environment created by the three different substituents on the aromatic ring. This guide demonstrates a systematic approach, grounded in established principles of NMR spectroscopy, that enables researchers to confidently interpret complex spectra and validate molecular structures.

References

-

Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

-

Canadian Science Publishing. (1967). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for Trifluoromethylation of Aryl Boronic Acids with an Electrophilic Trifluoromethylating Reagent. RSC. [Link]

-

Sloop, J. C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 63(3), 259-271. [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. CSPS. [Link]

-

Takahashi, K., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for Copper-Catalyzed Trifluoromethylation of Arenes with Yagupolskii-Umemoto Type Reagents. RSC. [Link]

-

Beilstein Journals. (2016). Supplementary Information for Regioselective monobromination of activated phenols. Beilstein Journals. [Link]

-

University of Wisconsin-Platteville. NMR: Intermediate Level, Spectrum 5. UWP Chem. [Link]

-

Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 142, 123-128. [Link]

-

University of Wisconsin-Platteville. NMR: Intermediate Level, Spectrum 8. UWP Chem. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, a substituted aromatic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical analysis. By dissecting the expected vibrational modes of this molecule, this guide offers a predictive framework for spectral interpretation, grounded in the fundamental principles of infrared spectroscopy and supported by authoritative references.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₆BrF₃O and CAS number 914635-64-6, is a unique trifunctionalized aromatic compound.[1][2][3] Its structure combines a bromine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, leading to a molecule with distinct electronic and steric properties. These characteristics make it a valuable building block in organic synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's structure. The interpretation of its IR spectrum is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum is dictated by the vibrational modes of a molecule's constituent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. For this compound, we can predict the key absorption bands by considering its distinct structural components: the trisubstituted benzene ring, the methoxy group, the trifluoromethyl group, and the carbon-bromine bond.

The Aromatic Core: Benzene Ring Vibrations

The substitution pattern on the benzene ring significantly influences the IR spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹).[4] Arenes typically exhibit characteristic C-H stretching vibrations in the range of 3030-3100 cm⁻¹.[5] The C=C stretching vibrations within the aromatic ring usually appear as a series of bands between 1450 and 1600 cm⁻¹.[6]

Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic of the substitution pattern and are found between 650 and 900 cm⁻¹.[5] For 1,2,3-trisubstituted benzenes, the pattern of these o.o.p. bending bands can be complex, but generally, strong absorptions are expected in this region.

The Methoxy Group (–OCH₃) Signature

The methoxy group introduces several characteristic vibrations. The C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region.[6] The most prominent feature of the ether linkage is the strong C-O stretching vibration, which for aromatic ethers typically falls in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) ranges.

The Trifluoromethyl Group (–CF₃) Vibrations

The trifluoromethyl group is a strong electron-withdrawing group and has very intense and characteristic IR absorption bands due to the C-F bonds. The C-F stretching vibrations are expected to produce strong bands in the region of 1000-1400 cm⁻¹.[7] Specifically, the symmetric and asymmetric stretching modes of the CF₃ group often lead to multiple strong absorptions in the 1100-1350 cm⁻¹ range.

The Carbon-Bromine (C-Br) Bond

The C-Br stretching vibration occurs at lower frequencies due to the heavy mass of the bromine atom. This absorption is typically found in the fingerprint region, often below 700 cm⁻¹.[7]

Predicted Infrared Spectrum of this compound

Based on the theoretical principles outlined above, the following table summarizes the predicted key absorption bands in the IR spectrum of this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3030 | Medium to Weak | Aromatic C-H Stretching |

| 2960-2850 | Medium | Methyl (CH₃) C-H Stretching |

| 1600-1450 | Variable, Multiple Peaks | Aromatic C=C Ring Stretching[6] |

| 1350-1100 | Strong, Multiple Peaks | C-F Stretching (Trifluoromethyl group) |

| 1275-1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| 1075-1020 | Strong | Symmetric C-O-C Stretching (Aryl Ether) |

| 900-650 | Strong | Aromatic C-H Out-of-Plane Bending[5] |

| < 700 | Medium to Strong | C-Br Stretching[7] |

Diagram of Predicted Vibrational Modes:

Caption: Predicted vibrational modes for this compound.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, the following protocol is recommended.[2]

Workflow for IR Spectrum Acquisition:

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

-

In a clean agate mortar, grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr powder until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet into the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum should be recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the raw data by performing a baseline correction and identifying the peak positions (in cm⁻¹) and their relative intensities.

-

Compare the obtained spectrum with the predicted absorption bands to confirm the structure and identify the functional groups.

-

Conclusion

The infrared spectrum of this compound is predicted to be rich and complex, with characteristic absorption bands corresponding to its aromatic core and its bromo, methoxy, and trifluoromethyl substituents. The most prominent features are expected to be the very strong C-F stretching bands between 1350 and 1100 cm⁻¹, the strong C-O stretching bands of the aryl ether, and the characteristic aromatic C=C and C-H vibrations. This in-depth guide provides a solid foundation for the interpretation of the experimental spectrum, enabling researchers to confidently identify and characterize this important chemical entity.

References

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effec.... Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 25(5), 471-487. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

University of the West Indies. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Ganapathiraman, N., et al. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Research, 9(1), 220-233. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proprep.com [proprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety, renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor-binding affinity. This guide provides a comprehensive technical overview of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 914635-64-6), a versatile synthetic intermediate that embodies the strategic combination of a reactive handle (the bromine atom) with the potent electronic influence of the trifluoromethyl group.

Aimed at researchers, medicinal chemists, and process development scientists, this document delineates the core physicochemical properties, logical synthetic pathways, characteristic reactivity, and demonstrated applications of this compound. We will explore not just the "what" but the "why," offering field-proven insights into its utility and handling, grounded in authoritative references.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is a substituted aromatic compound with a unique arrangement of functional groups that dictates its chemical behavior.

Its formal IUPAC name is This compound .[1] It is also commonly known by synonyms such as 2-Bromo-3-(trifluoromethyl)anisole and 2-Bromo-3-methoxybenzotrifluoride.[1]

| Identifier | Value | Source |

| CAS Number | 914635-64-6 | [1][2] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| InChI Key | PGUOFURUIKCHKC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC(=C1Br)C(F)(F)F | [1] |

Physicochemical and Spectroscopic Properties

The physical properties and spectral data are crucial for the identification, purification, and characterization of a compound. While comprehensive, experimentally verified data for this specific molecule is not widely published, we can summarize its known attributes and provide expert-guided predictions for its spectral characteristics based on its structure.

Table 2.1: Physicochemical Properties

| Property | Value / Description | Notes |

| Appearance | White solid / powder | Based on commercial supplier data. |

| XLogP3 | 3.5 | Computed value, indicating significant lipophilicity.[1] |

| Hydrogen Bond Donors | 0 | Computed.[1] |

| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Computed.[1] |

| Rotatable Bond Count | 1 | Computed.[1] |

| Melting Point | Not reported | Expected to be a low-melting solid based on its structure. |

| Boiling Point | Not reported | --- |

| Solubility | Insoluble in water; soluble in common organic solvents like DCM, THF, Ethyl Acetate. | Predicted based on high lipophilicity. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR): The spectrum would be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. These would likely appear as a complex multiplet or a series of doublets and triplets, with coupling constants typical for ortho and meta relationships. A sharp singlet corresponding to the three methoxy (-OCH₃) protons would be expected in the upfield region, typically around 3.8-4.0 ppm.

-

¹³C NMR (Carbon NMR): The spectrum would show eight distinct signals. The carbon bearing the -CF₃ group would appear as a quartet due to coupling with the fluorine atoms (J-coupling). The carbon attached to the bromine would be significantly deshielded. The methoxy carbon would appear as a sharp signal around 55-60 ppm. The remaining aromatic carbons would appear in the typical 110-160 ppm range.

-

¹⁹F NMR (Fluorine NMR): A single, sharp singlet would be expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. Its chemical shift would be characteristic of an aromatic trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 254 and 256.

Synthetic Pathway Analysis

While specific, peer-reviewed protocols for the synthesis of this compound are not detailed in readily accessible literature, a logical and robust synthetic route can be devised from commercially available precursors based on established chemical principles. The following proposed pathway represents a standard, industrially viable approach.

The synthesis would likely commence from 2-methoxy-6-(trifluoromethyl)aniline. The critical steps involve the introduction of the bromine atom, which is best achieved after the directing groups (-NH₂ and -OCH₃) are in place, followed by the removal of the amine functionality via a Sandmeyer reaction.

Proposed Synthetic Workflow:

-

Electrophilic Bromination: The starting aniline is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF. The strongly activating and ortho-, para-directing amine group, along with the ortho-directing methoxy group, would direct the bromine to the position between them (C2), which is sterically accessible.

-

Diazotization: The resulting bromoaniline is then subjected to diazotization. This classic reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.

-

Deamination (Sandmeyer Reaction): The diazonium salt is subsequently treated with a reducing agent, such as hypophosphorous acid (H₃PO₂) or ethanol, to replace the diazonium group with a hydrogen atom, yielding the final target molecule.

Sources

A Comprehensive Technical Guide to 2-Bromo-3-(trifluoromethyl)anisole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth technical overview of 2-bromo-3-(trifluoromethyl)anisole, a versatile synthetic building block that combines the reactivity of a bromoanisole with the unique electronic properties of a trifluoromethyl group. As a senior application scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

I. Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. 2-Bromo-3-(trifluoromethyl)anisole is a substituted aromatic ether with a unique arrangement of functional groups that dictates its reactivity and potential applications.

Synonyms and Identifiers

For clarity and accurate sourcing, it is essential to recognize the various nomenclatures for this compound:

-

Systematic IUPAC Name: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene[3]

-

Common Synonyms: 2-Bromo-3-methoxybenzotrifluoride[3]

-

CAS Number: 914635-64-6[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-bromo-3-(trifluoromethyl)anisole, which are crucial for reaction planning and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | [3] |

| Molecular Weight | 255.03 g/mol | [3] |

| Appearance | White Powder | |

| Purity | ≥99.00% (Typical) | |

| Predicted XlogP | 3.5 | [3] |

II. Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most logical approach to the synthesis of 2-bromo-3-(trifluoromethyl)anisole is the regioselective bromination of 3-(trifluoromethyl)anisole. The methoxy group is a strong activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. This directing-group opposition requires careful control of reaction conditions to achieve the desired 2-bromo isomer.

Caption: Proposed synthesis of 2-bromo-3-(trifluoromethyl)anisole.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[4][5]

Materials:

-

3-(Trifluoromethyl)anisole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)anisole (1.0 eq.) in anhydrous DMF.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous DMF. Add this solution dropwise to the stirred solution of 3-(trifluoromethyl)anisole at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo isomer from any 4-bromo byproduct.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as a mild and selective brominating agent, which helps to minimize over-bromination.[4]

-

Solvent: A polar aprotic solvent like DMF can facilitate the reaction, though a non-polar solvent like CCl₄ with a radical initiator could also be employed.

-

Temperature Control: Starting the reaction at a low temperature (0 °C) helps to control the regioselectivity and minimize the formation of the thermodynamically favored 4-bromo isomer.

III. Reactivity and Synthetic Applications

The synthetic utility of 2-bromo-3-(trifluoromethyl)anisole lies in its capacity to undergo a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to participation in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a powerful method for introducing aryl or alkyl substituents.[6][7][8]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.[9][10][11]

Caption: Key cross-coupling reactions of 2-bromo-3-(trifluoromethyl)anisole.

Significance in Drug Development

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties.[1][2] Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, and its lipophilicity can improve membrane permeability. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.[1] The ability to introduce diverse functionalities at the 2-position via cross-coupling makes 2-bromo-3-(trifluoromethyl)anisole a valuable starting material for generating libraries of novel compounds for high-throughput screening.

IV. Spectroscopic Characterization (Predicted)

While experimental spectra for 2-bromo-3-(trifluoromethyl)anisole are not widely published, its key spectroscopic features can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will appear as a singlet at approximately 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the C-O stretching of the anisole, the C-Br stretching, and the strong C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.[12][13]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C-H Stretch (Methyl) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch (CF₃) | 1350-1100 (strong, multiple bands) |

| C-O Stretch (Aryl Ether) | 1275-1200 |

| C-Br Stretch | 680-515 |

V. Conclusion and Future Outlook

2-Bromo-3-(trifluoromethyl)anisole is a strategically important building block for the synthesis of novel chemical entities in drug discovery and materials science. Its unique combination of a reactive bromine handle and a property-modulating trifluoromethyl group allows for the efficient construction of complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to grow, the applications of versatile intermediates like 2-bromo-3-(trifluoromethyl)anisole are expected to expand, further enabling the development of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985577, this compound. PubChem. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Ferreira, I. C. F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Illinois State University. (2015). Table of Characteristic IR Absorptions. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

- European Patent Office. (2006). Process for the synthesis of organic compounds.

-

WIPO. (1999). NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE. WIPO Patentscope. [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-3,3,3-trifluoropropene.

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

YouTube. (2020). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. [Link]

-

ResearchGate. (n.d.). The mechanism of the bromination of anisole catalyzed by Cat‐3. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

-

NIST. (n.d.). 2-Trifluoromethylbenzyl bromide. NIST WebBook. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

Safety data sheet and handling precautions for 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

A Professional Guide to the Safe Handling of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound. As a substituted aromatic compound, it serves as a valuable building block in synthetic chemistry; however, its trifluoromethyl and bromo functionalities necessitate a rigorous approach to safety. This document moves beyond mere compliance, offering a framework grounded in scientific causality to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is paramount for predicting its behavior under laboratory conditions and mitigating potential risks.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| PubChem CID | 26985577 | [1][2] |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol | [1][3] |

| Appearance | Colorless Liquid (Anticipated) | [4] |

| Density | ~1.607 g/cm³ at 25°C (Value for analogous compound) | |

| Boiling Point | ~154 - 155 °C (Value for analogous compound) |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand strict adherence to safety protocols.[1] The potential for this compound to be a flammable liquid should also be considered based on data from structurally similar chemicals.[4]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Implications for the Researcher:

-

Oral Toxicity (H302): Accidental ingestion can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene, such as thorough handwashing after handling.

-

Skin Irritation (H315): The compound can cause inflammation, redness, and discomfort upon contact with the skin.[5] This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. Any contamination of personal clothing requires immediate removal.

-

Eye Irritation (H319): Direct contact with the eyes can cause serious damage. The use of sealed safety goggles is mandatory to protect against splashes and vapors.[5][6]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.[5] This is the primary rationale for the mandatory use of a certified chemical fume hood as the primary engineering control.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.

Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent the inhalation of vapors.[7][8]

Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the specific hazards of the compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk.[9][10] | Protects against splashes and vapors that can cause serious eye irritation (H319).[6] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] Gloves must be inspected before use and changed immediately upon contamination. | Prevents direct skin contact, which can cause irritation (H315).[11] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is advised for handling larger quantities.[7][10] | Protects skin from accidental contact and prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required when work is performed within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12][13] | Prevents inhalation of vapors that can cause respiratory irritation (H335). |

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Methodology:

-

Preparation: Before introducing the chemical, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Locate the nearest emergency eyewash station and safety shower.

-

Donning PPE: Put on all required PPE as detailed in Section 3 before handling the compound.

-

Chemical Handling: Carefully perform all transfers of the liquid within the fume hood. Use a funnel for transfers between containers to prevent spills. Keep the primary container tightly sealed when not in use.[5]

-

Post-Handling: Upon completion of work, decontaminate any surfaces that may have come into contact with the chemical. Tightly seal the primary container and any waste containers.

-

Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling is complete.[6]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][11][14]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[6] Seek medical attention if irritation occurs or persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6]

Spill Response Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.

-

Assess and Secure: From a safe distance, assess the extent of the spill. Remove all sources of ignition.[14]

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before approaching the spill.[6]

-

Containment: Prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[15]

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Section 6: Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][16]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4][16]

-

Store in a locked cabinet or area to restrict access.[5][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][16]

Waste Disposal Protocol The disposal of this chemical is regulated and must be handled correctly to prevent environmental contamination and ensure legal compliance.

-

Segregation: As a brominated organic compound, this chemical must be disposed of as halogenated organic waste . It is critical to collect this waste in a dedicated container, separate from non-halogenated waste streams.[8][17]

-

Containerization: Use a designated, chemically compatible, and leak-proof waste container with a secure lid.[15][17]

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[17]

-

Disposal: All waste must be disposed of through an approved waste disposal plant.[5][11] Do not dispose of this chemical down the drain.[15] Contact your institution's EHS department to arrange for pickup.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene Properties. Retrieved from [Link]

Sources

- 1. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Fundamental reactivity of the C-Br bond in 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Fundamental Reactivity of the C-Br Bond in 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Executive Summary

This compound is a highly versatile and synthetically valuable building block in modern medicinal chemistry and materials science. Its utility stems from the unique electronic environment of its aromatic core, which is influenced by the competing effects of a methoxy group and a trifluoromethyl group. This guide provides an in-depth analysis of the fundamental reactivity of the carbon-bromine (C-Br) bond in this molecule. We will explore the dominant reaction pathways, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange to form potent organometallic intermediates, and an analysis of the potential for nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in complex molecule synthesis.

Molecular Structure and Electronic Profile: A Dichotomy of Influence

The reactivity of the C-Br bond in this compound is not governed by a single factor but by the nuanced interplay of its substituents. Understanding these electronic effects is paramount to predicting and controlling its chemical behavior.

Structural Features

The molecule features a benzene ring substituted with three key groups: a bromine atom, a methoxy (-OCH₃) group ortho to the bromine, and a trifluoromethyl (-CF₃) group meta to the bromine.

Analysis of Competing Substituent Effects

The chemical personality of the aromatic ring is shaped by a classic "push-pull" scenario:

-

Trifluoromethyl (-CF₃) Group: This group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[1] Its potent inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the entire aromatic ring, making the C-Br bond more polarized and susceptible to oxidative addition by transition metals.[1][2]

-

Methoxy (-OCH₃) Group: The methoxy group exhibits dual electronic character. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom but is a strong electron-donating group through resonance (+R or +M effect), where an oxygen lone pair delocalizes into the ring. In the context of reactions involving the C-Br bond, its primary influence is to increase electron density at the ortho and para positions.